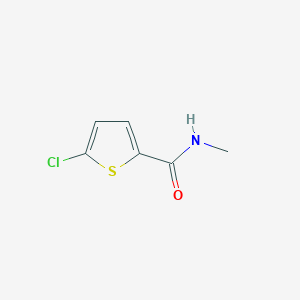

5-chloro-N-methylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUAGEONOOXRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-N-methylthiophene-2-carboxamide chemical structure and properties

An In-depth Technical Guide to 5-chloro-N-methylthiophene-2-carboxamide: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant relevance in pharmaceutical research and development. Primarily recognized as a crucial intermediate and reference standard in the synthesis of the anticoagulant drug Rivaroxaban, this molecule belongs to the versatile thiophene carboxamide class of compounds. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its broader context within medicinal chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights and authoritative data to support laboratory work and further investigation into this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 5-position and functionalized with an N-methylcarboxamide group at the 2-position. This specific arrangement of functional groups is pivotal to its utility as a building block in more complex molecular architectures.

The chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and potential biological interactions.[1] The amide linkage provides a site for hydrogen bonding, which is often critical for molecular recognition at biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Compound Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 97799-98-9 | [2][3][4] |

| Molecular Formula | C₆H₆ClNOS | [2][3][5] |

| Molecular Weight | 175.64 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [3] |

| SMILES | CNC(=O)c1ccc(Cl)s1 | [2][5] |

| InChI Key | MMUAGEONOOXRBQ-UHFFFAOYSA-N | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4][6] |

Synthesis and Purification

The primary utility of this compound as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route. The most direct and widely applicable method is the amidation of 5-chlorothiophene-2-carboxylic acid or its activated derivatives with methylamine. This approach is favored for its high efficiency and the ready availability of starting materials.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride (Method A) is a classic activation strategy. Thionyl chloride (SOCl₂) is chosen because it reacts to form volatile byproducts (SO₂ and HCl), simplifying the purification of the intermediate acid chloride. The subsequent reaction with methylamine is a standard nucleophilic acyl substitution. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.

Proposed Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the acid chloride intermediate.

Materials:

-

5-Chlorothiophene-2-carboxylic acid (1.0 eq) [CAS: 24065-33-6][7]

-

Thionyl chloride (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Methylamine solution (e.g., 2M in THF or 40% in H₂O) (1.5 eq)

-

Triethylamine (2.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate

Procedure:

-

Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise via a syringe. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride as an oil.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C.

-

In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (2.5 eq) in DCM.

-

Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield this compound as a white or off-white solid.

Role in Drug Development and Biological Context

The primary significance of this compound lies in its role as an advanced intermediate and a critical reference material for impurities in the manufacturing of Rivaroxaban.[2][5] Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, and is widely used as an anticoagulant.[8][9]

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry.[10] The strategic placement of a halogen, such as chlorine, on a heteroaromatic ring is a well-established tactic to enhance binding affinity and modulate pharmacokinetic properties.[8] Research on related compounds has shown that the chlorine atom can participate in favorable Cl−π interactions with aromatic residues, such as tyrosine, in the active sites of enzymes like Factor Xa.[8]

While the biological activity of this compound itself is not extensively documented, its structural analogs have been investigated for a range of therapeutic applications:

-

Antimicrobial and Anti-inflammatory Properties: The broader class of thiophene carboxamides has been explored for potential antimicrobial and anti-inflammatory activities.[1]

-

Antiviral Activity: Derivatives of 5-chlorothiophene-2-carboxamide have demonstrated efficacy against murine norovirus replication, suggesting a potential scaffold for developing antiviral agents.[11]

-

Anticancer Activity: Other substituted thiophene carboxamides have shown antiproliferative effects against various cancer cell lines.[12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard Identification

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed. | [4] |

| H315: Causes skin irritation. | [4] | |

| H319: Causes serious eye irritation. | [4] | |

| H335: May cause respiratory irritation. | [4] |

Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

First Aid (Skin): Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]

-

First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]

-

First Aid (Ingestion): Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

This compound is a compound of significant industrial and research importance. Its primary role as a key building block for the anticoagulant Rivaroxaban underscores its value in pharmaceutical manufacturing. The broader thiophene carboxamide scaffold continues to be a fruitful area for the discovery of new therapeutic agents. This guide provides the essential technical information—from its fundamental properties and a reliable synthetic protocol to its biological context and safety considerations—to empower researchers and chemists working with this versatile molecule.

References

- 5-chloro-N,N-dimethylthiophene-2-carboxamide | 88777-57-5 | Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfgBJ6ZIfHFonpYT_aFaRmGDJCPQfMtj3VLZZ2NqoswVyLNVnm_RlY4VjXi98SOFqryT54yEjzlLu2JLml2QGDj8t0S8xIEvKb8yy2U4WmUVVUViKFTpoIvAXJl-ClrHWw9fpTQ==)

- 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide - Smolecule. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkKPXeFwYrBtRyFS-E9XqN2e1ZOeU0i3Ek9jxfskfnTkuOqvbAFl9I9K_UqqjWirsIfWqSGXKQs3YeR9NpLuSrQvNr5mwYVpjuF4FfXgCnjCbK51kytAgI395861ONnMDLG9LvUqM=)

- CAS No : 97799-98-9 | Product Name : this compound. Pharmaffiliates. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF095Q46MrdZzcu0TXMoWPrLAXLHjajBnp6ClNuXzeDmywPD1QbtAXjbDGNoxnD6n15XB_FBTx6I7q9m5BRrVjfk5cWAgWPUsQbWUcSoGVHDQ263Ft9_X1ij4RJ_YAPPd0VFlnhW95uNJS8wZ74EgGu09ZcRqKMEbLmq_59Ur6AHoiaTSpBQi6v1tPDDRoZCtThlB-efvzCLmKNM7ttwV7I)

- This compound - LGC Standards. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENue7TFhraJ6WeyI-KXidxmbpVh4KmecpnwHOLOHhfUkjzFY3OjhN3kmBiAOqfjoysW4wBqgJEivvF3mUU0Y2bav7_Y0ySKRpfLgl-wV2jkON0i7_N1Yy9I2TVLpyF9A0DOT1xBvsGUbRoWYALbsdygqvrZThZCLG1hfus5qzHJqLH2R2YqK5aHBMhuUwJtRbp7ZEl)

- This compound | 97799-98-9 - Sigma-Aldrich. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzwnUQuR987KgGdFx2qhdktIGi_hWLIMxAB-O4nnpK1vRHfx0MVNGd0BgJffYfNoTROOpWoZUPqer6reiV6Y42rOu4i6YjLbRel0-sCTRgPYQFPapzjY_pH0jEwXp-xO4Go6nTlbh0xjOpR-__s8OQ0B3fkPwQgQ78_cU7Fn82f-Ln_j2Dt-md)

- This compound - LGC Standards. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM7b1V6K7pdjTyisTjhRqUpFebab3fER67-5NV79EbeNKO1qTRIQ5n0HUBWNku4L_pxxI5YuszXytQBKmGy0REjb8NDCL0TWUlXfZooMnNqmRniSMPvOZWUoK7gmNnaWAe_hYkMMN6cyzU_qXLrJIX7-0jUA-XZyx3QOTtRVqUQJsijun_w7H1hQ9n8zTcKacPNCGk3darjoHyamav24wD6Z-NvvtvQ09TaVX7T7ovj7NJPKUy6TlF8e1cMA==)

- 97799-98-9|this compound|BLD Pharm. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwiUqOTLS11U88Iw7b5XBBQmR_AAXAYDdTeygIL9Ek4u-wh_RkOo1qP9D78cmZiSLSFJZNEHDZUKN9fHIQjGefK89yjgNPTG6ZjOsuqz7iyxPOYtIIWciryhY-jKSoVlmtf1vS_DdKZq8Xb7w=)

- 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr8iWvtsA7Qo0vwzmup4Ddw8lT7EPvjImlUpb1Xiy2dhBkYLOvDCp0H-r6f9Ffs_24LAU1ai-o9QBKWdxkTUv-GqKgu6Cv_xRxulG3dumor6Zmqs60Mw4YkDMD69fOAUwe7ILtyA==)

- WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEunTiZbxCZaAtfmnQfh55gJd1nxbPW35sgHx06TGu6y0CGvRMq3Y7G874ECBcIsj4trkeGk9_LMG9eLBAAw-R8hVnube4Ipt2mvDqx6-xryYcSPSQnzaMahvf628m-9sezs0OHuq3JaqcputGReg==)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1pUzu-aNI_3OhLGeLMIIaFFh_kAEU7o48yLg1ysILVUVSt6e8fADULSqYkqqFujvZ2qk0nfzdKi7zRVZDznHpUDWASYrI-1ZTdStPvF6iacI7Hz4gi2sxwpbEWlz26ANvk1jyd0JJnX54lYMWnV3g4q-waZor7mXLi2ZbKs9yKvXGoV4Zad8Q1diQjHwauig0lKiLb0aBv5aPLvWG-Gjl84w9mP4O65dx3zLuGYCcXkM73NrUuxth2Ls1THt)

- A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQ8w1lLriNJPFbOMMH9PsM-kploethESr3uwQFOpqfiRs1oSH7Ji3NOb-gJp7Rc8tw1LgsyXrpsJ_SyS0msTGQRca19dpi00182xAmmSXTlJs6DynVFnmyTfBwdyfGlgtjbzc2MDagXz-x3Jf4RQlQMQNqEa75fPwe6ALLpT7yt21t-jCHz4WmgMZgAHs2sRv37EqBpNkaT_2M-hxZ0wlQkPlPQb-FT_v-UkfzeCgh1lZqO1YIaRdHbnmo3Xf2GPb-yPbAbYISi9ElcWSkZWUd1CfFr7lrhFqTt5XZm0RPX1ogcDwgoYGr-D5)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFLWJutjS_3wT-CKHtdegmWV8EM1t6On649Bv_DQf1T-sLkjCsijvtCeSniULVLdYzVAgpVc4Koqo-P2brEYtZYqew_ZsCMNtUPD3QS93w3oCPoS4APs40ZQsZ_k6Die0ZQ3SubLpNoVEOvLM_oHb-tZcfiPXW8XJdQ7WA4UlIZriRXfGry8qwK7m080WTsL4gDEt7dBr2TJIlASmx1HCQrWaVPWofc__uTvWbIztkGAkjZFTmQfiluD1t6fCBNWyz1P97df6uUk9NwsJI)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm1pUzu-aNI_3OhLGeLMIIaFFh_kAEU7o48yLg1ysILVUVSt6e8fADULSqYkqqFujvZ2qk0nfzdKi7zRVZDznHpUDWASYrI-1ZTdStPvF6iacI7Hz4gi2sxwpbEWlz26ANvk1jyd0JJnX54lYMWnV3g4q-waZor7mXLi2ZbKs9yKvXGoV4Zad8Q1diQjHwauig0lKiLb0aBv5aPLvWG-Gjl84w9mP4O65dx3zLuGYCcXkM73NrUuxth2Ls1THt)

- SAFETY DATA SHEET - Fisher Scientific. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJN9RUgZeDIvf_G3HUUPsnbT_mf5iN9xOcoxVYq_J16xMPJbPm5I6lelhp8YfLd_dfRcVB1YRIQbwtXdBuFfrkh18O-1rBLgycE3SwWSi_45wMiU4-lWMNHneQtaCz5RYZCDQ4s74FR1T0k0HphXbFdBaAD-TTJFwIuIEOlTcWEOny5xJHhjPbbNI3vAr7Pv42)

- WO 2013/164833 Al - Googleapis.com. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOhYeYwzFAk-BrmKAr9M2pxWYTYnJcdYzUporptz7CmRFdVSfLmpPsmt7IF5CVL0LPE17riuhhoPBiD6FjccgJK-bIZuQsEJRaTSB8Ei3xGiYP6IT6BqHumXec5Z6Qzyp_eMb1kPa2Y92-bZ980TIJm9zKkN1NBkb6kxx3ctPYPRlgo3bFn3Kcabb_RqCVl28N)

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSfeHP7hgZLq1uUSgi41YwN7Abos9o1Rvql6VaBYlib8Tik0mIY5YZC_1RtFaPIJeAfUbWoDE3shK_Y87yQlDdeNLtf3HKzoir2W26xWiT1cbnr1vR78YrYeX7S1-6jEyMMbXW-N4JS3zqmCo=)

- 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 - Sigma-Aldrich. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8ke--0k5gyszgrCD6tPVD8sTtgYRIbMkwukrreZpmSHjvFWVF4YLN4e2ONoy7zfghKHwdfnHX_Rz3gbq9YCvoE2ME0L7ZL1LCzK7gWqUPdyF4j9tOPgtwocw2eZRV0LSI-FXehsBu3zLnm3Y9I_wJo3dGg==)

- 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 - ChemicalBook. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0HVjBvqhNb3EWxdZhEKWBSN3qTuLK8LMqP9o7wh0JKG08RtiIDxmtwlKu_9jAUmFv_Bhkjdva3aV_hXaU5H1A22iuQTsPJYnMlE2EroxiB5XdIRFEfDUiwhgovW7mU_9bDrHldW53agkW203HavUYJ5jl65Q4TB5Y3-wBejxfGg==)

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 97799-98-9 [sigmaaldrich.com]

- 5. This compound [lgcstandards.com]

- 6. 97799-98-9|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buy 5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide | 2097889-65-9 [smolecule.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

5-chloro-N-methylthiophene-2-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-N-methylthiophene-2-carboxamide is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a thiophene ring bearing both a chloro and an N-methylcarboxamide substituent, makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key building block for the anticoagulant drug Rivaroxaban.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, serving as a critical resource for researchers working with this versatile compound.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 97799-98-9 | |

| Molecular Formula | C₆H₆ClNOS | |

| Molecular Weight | 175.64 g/mol | |

| Synonyms | 5-chloro-N-methyl-2-thiophenecarboxamide | |

| Appearance | White to Off-White Solid | |

| Purity | Typically >98% | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chlorothiophene-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subsequently reacted with methylamine to form the desired amide.

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride

A common and efficient method for the synthesis of 5-chlorothiophene-2-carbonyl chloride is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

Experimental Protocol: Synthesis of 5-chlorothiophene-2-carbonyl chloride [3]

-

Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene.

-

Heat the suspension to 80°C.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring at 75-80°C for 30 minutes, and then heat to reflux until the evolution of gas ceases (typically 2 hours).

-

Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the amidation of 5-chlorothiophene-2-carbonyl chloride with methylamine. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of methylamine (1.1-1.2 eq) in the same solvent, or bubble methylamine gas through the solution, while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the thiophene ring.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| N-CH₃ | 2.8 - 3.0 | d |

| Thiophene-H | 6.9 - 7.1 | d |

| Thiophene-H | 7.4 - 7.6 | d |

| N-H | 7.8 - 8.2 | br s |

Note: The exact chemical shifts can be influenced by the solvent used.[5] The methyl group signal will likely be a doublet due to coupling with the N-H proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| N-CH₃ | ~26 |

| Thiophene-C | ~126 |

| Thiophene-C | ~128 |

| Thiophene-C (Cl-substituted) | ~132 |

| Thiophene-C (Amide-substituted) | ~138 |

| C=O (Amide) | ~162 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1475 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

| C-Cl Stretch | 850 - 550 | Strong |

Note: These are general ranges for the expected functional groups.[7][8]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| Ion | m/z (Expected) |

| [M]⁺ | 175 |

| [M+2]⁺ | 177 |

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban (Xarelto®).[1][2] Rivaroxaban is a direct factor Xa inhibitor, and the 5-chlorothiophene-2-carboxamide moiety forms a key part of its structure, essential for its biological activity.

Beyond its role in Rivaroxaban synthesis, the thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities, including:

-

Anticancer Activity: Thiophene carboxamide derivatives have been explored as potential anticancer agents.[9]

-

Antimicrobial and Antifungal Activity: The thiophene nucleus is present in numerous compounds with demonstrated antibacterial and antifungal properties.[10]

-

Antiviral Activity: Certain 5-chlorothiophene-2-carboxamide derivatives have shown promising antiviral activity, for instance, against norovirus.[3]

The versatility of the this compound scaffold allows for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related precursor, 5-chlorothiophene-2-carboxylic acid, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Minimize dust generation and accumulation. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Flush skin with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a chemical intermediate of significant importance, primarily due to its role in the synthesis of Rivaroxaban. Its synthesis is straightforward, and its structure offers a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in their scientific endeavors.

References

-

Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]

-

Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. (2015). Patsnap Eureka. [Link]

-

Process for the preparation of rivaroxaban. (2017). Justia Patents. [Link]

- EP2838897A1 - Process for the preparation of rivaroxaban and intermediates thereof. (2015).

- EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof. (2012).

- WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. (2004).

-

NMR Chemical Shifts. (n.d.). University College London. [Link]

-

Methyl 5-chlorothiophene-2-carboxylate. (n.d.). PubChem. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

- CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester. (2021).

-

Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. [Link]

-

13C NMR Chemical Shift. (2022). Oregon State University. [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

-

5-Chloro-2-thiophenecarboxylic acid. (n.d.). PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

-

Chemical shifts. (n.d.). University College London. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

-

Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). Molecules. [Link]

-

5-Chloro-2-thiophenecarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

Sources

- 1. goldncloudpublications.com [goldncloudpublications.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 97799-98-9|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 5-chloro-N-methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-N-methylthiophene-2-carboxamide is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. As with any synthesized compound destined for biological evaluation, unambiguous structural confirmation is a critical prerequisite. This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The principles and methodologies detailed herein serve as a practical reference for the characterization of this compound and other similarly structured small molecules. This document is prepared from the perspective of a Senior Application Scientist, blending theoretical principles with practical, field-proven insights.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ can be advantageous for observing the N-H proton of the amide.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving coupling patterns.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Set the reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | (br s) | 1H | N-H |

| ~ 7.4 | (d, J ≈ 4.0 Hz) | 1H | Thiophene H -3 |

| ~ 6.9 | (d, J ≈ 4.0 Hz) | 1H | Thiophene H -4 |

| ~ 2.9 | (d, J ≈ 5.0 Hz) | 3H | N-CH ₃ |

Interpretation of ¹H NMR Spectrum

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position (adjacent to the carboxamide group) will be deshielded and appear at a lower field (~7.4 ppm) compared to the proton at the 4-position (~6.9 ppm). The coupling constant (J) between these two protons should be around 4.0 Hz, which is typical for a four-bond coupling across a sulfur atom in a thiophene ring.

-

Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a quartet (if coupling to the N-methyl protons is resolved) in the region of 7.5-7.8 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a doublet around 2.9 ppm due to coupling with the N-H proton, with a typical coupling constant of about 5.0 Hz.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C =O (Amide) |

| ~ 138 | Thiophene C -2 |

| ~ 132 | Thiophene C -5 |

| ~ 128 | Thiophene C -3 |

| ~ 127 | Thiophene C -4 |

| ~ 26 | N-C H₃ |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, around 162 ppm.

-

Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (120-140 ppm). The carbon attached to the carboxamide group (C-2) and the carbon bearing the chlorine atom (C-5) will be the most downfield among the ring carbons. The carbons with attached protons (C-3 and C-4) will appear at a higher field.

-

N-Methyl Carbon: The methyl carbon attached to the nitrogen will appear at the highest field, around 26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium, Sharp | N-H stretch |

| ~ 3100 | Weak | Aromatic C-H stretch |

| ~ 2950 | Weak | Aliphatic C-H stretch |

| ~ 1640 | Strong | C=O stretch (Amide I) |

| ~ 1540 | Medium | N-H bend (Amide II) |

| ~ 1450 | Medium | Aromatic C=C stretch |

| ~ 800 | Strong | C-Cl stretch |

Interpretation of IR Spectrum

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide. This is one of the most prominent peaks in the spectrum.

-

N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1540 cm⁻¹.

-

C-H Stretches: Weak bands above 3000 cm⁻¹ correspond to the C-H stretching of the thiophene ring, while those just below 3000 cm⁻¹ are from the methyl group.

-

C-Cl Stretch: A strong band in the fingerprint region, around 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]⁺). Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for determining the mass-to-charge ratio (m/z) of the ions.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., dissolved in a suitable solvent like methanol or acetonitrile for ESI, or as a solid probe for EI).

-

Scan a mass range that includes the expected molecular weight (for this compound, a range of 50-300 m/z would be appropriate).

-

Predicted Mass Spectrum Data (ESI+)

| m/z | Relative Intensity | Assignment |

| 176/178 | High | [M+H]⁺ (Molecular Ion Peak) |

| 145/147 | Medium | [M+H - CH₃NH]⁺ |

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular weight of this compound is approximately 175.63 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ would be observed. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 176 and 178, with the peak at m/z 176 being about three times more intense than the peak at m/z 178. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: A likely fragmentation pathway would involve the loss of the methylamine group (CH₃NH), resulting in a fragment ion at m/z 145/147.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: A potential fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural confirmation of this compound. By correlating the predicted spectral features with the known molecular structure, researchers can confidently verify the identity and purity of their synthesized compound. The experimental protocols and interpretation guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

- Note: As no direct experimental spectra for this compound are publicly available, this guide is based on established principles of spectroscopic interpretation and data from closely related compounds. The following are general, authoritative references for the techniques described.

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem , National Center for Biotechnology Information. (Provides data for related compounds). [Link]

The Pharmacological Potential of Thiophene Carboxamides: A Technical Guide to Their Biological Activities

Foreword: The Versatility of the Thiophene Carboxamide Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands out as a privileged scaffold, a foundational structure upon which a multitude of pharmacologically active molecules have been built.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. When coupled with a carboxamide functional group, the resulting thiophene carboxamide core offers a remarkable degree of synthetic tractability and a broad spectrum of biological activities. This guide provides an in-depth exploration of the significant pharmacological potential of thiophene carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the rationale for pursuing specific therapeutic targets with this versatile chemical class.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiophene carboxamide derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of cancer cell lines through diverse mechanisms of action.[1][2] Their ability to target multiple pathways involved in tumor growth and progression underscores their potential as robust therapeutic candidates.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of thiophene carboxamides are often attributed to their ability to inhibit critical enzymes and proteins that drive cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.

-

Protein Kinase Inhibition: Many thiophene carboxamides act as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[4][5] Several thiophene carboxamide derivatives have been designed to specifically target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling and inhibiting tumor angiogenesis.[4][5][6][7]

-

JAK2 Inhibition: The Janus kinase 2 (JAK2) is a tyrosine kinase involved in the signaling of various cytokines and growth factors that are critical for the growth and survival of certain cancer cells, particularly in myeloproliferative neoplasms.[8][9][10] Thiophene carboxamides have been developed as JAK2 inhibitors, demonstrating potential in treating hematological malignancies.[8]

-

-

Tubulin Polymerization Inhibition: Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiophene carboxamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[11][12][13] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][11]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of thiophene carboxamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative thiophene carboxamide derivatives, highlighting their potency and selectivity.

| Compound ID | Target Cell Line | Mechanism of Action | IC50 (µM) | Reference |

| Compound 2b | Hep3B | Tubulin Polymerization Inhibitor | 5.46 | [11][14] |

| Compound 2e | Hep3B | Tubulin Polymerization Inhibitor | 12.58 | [11][14] |

| Compound 5 | HepG-2 | VEGFR-2 and Tubulin Inhibitor | 0.59 (VEGFR-2) | [4][5][6] |

| Compound 21 | HepG-2 | VEGFR-2 and Tubulin Inhibitor | 1.29 (VEGFR-2) | [4][5][6] |

| Compound 7f | HT-29 | PI3Kα Inhibitor | 2.18 | [2] |

| Compound 7f | MCF-7 | PI3Kα Inhibitor | 4.25 | [2] |

| MB-D2 | A375 | Apoptosis Induction | Not specified | [15] |

| Thienopyridine 4e | HIV-1 infected Jurkat | HIV Replication Inhibitor | 0.0039 | [16] |

| Thienopyridine 4h | HIV-1 infected Jurkat | HIV Replication Inhibitor | 0.0034 | [16] |

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[17]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[18]

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. The reaction mixture typically includes recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.[18]

-

Reaction Initiation: In a 96-well plate, add the kinase buffer, ATP, and substrate to each well. Add the test inhibitor or vehicle control. Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.[18]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[18]

-

Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection kit (e.g., Kinase-Glo™). The light output is inversely proportional to the kinase activity.[18]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[19][20][21]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[19][20]

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.[19][20]

-

Turbidity Measurement: Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled microplate reader.[20]

-

Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory or enhancing effect of the compound.

Visualizing the Mechanism: Signaling Pathways

Caption: Thiophene carboxamides inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene carboxamide derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains. [22][23][24][25]

Mechanism of Action

The precise mechanisms of antimicrobial action for many thiophene carboxamides are still under investigation. However, some studies suggest that these compounds may disrupt microbial cell membrane integrity or inhibit essential enzymes. For instance, some derivatives have shown the ability to increase membrane permeabilization in bacteria. [25]Molecular docking studies have also suggested potential interactions with bacterial enzymes such as β-lactamase and D-alanine ligase. [24]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of thiophene carboxamides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| Compound 7b | Streptococcus pneumoniae | Comparable to Ampicillin | [22] |

| Compound 8 | Bacillus subtilis | Comparable to Ampicillin | [22] |

| Compound 9b | Aspergillus fumigatus | 100% inhibition | [22] |

| Compound 10 | Aspergillus fumigatus | 100% inhibition | [22] |

| Derivative 4 | Colistin-Resistant A. baumannii | 16-32 | [25] |

| Derivative 8 | Colistin-Resistant E. coli | 8-32 | [25] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [26] Protocol:

-

Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). [26]Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the thiophene carboxamide derivatives in a 96-well microtiter plate containing sterile broth. [26]3. Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. [26]Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [26]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiophene carboxamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid cascade. [27][28]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory properties of many thiophene-based compounds, including some carboxamides, are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [27][28]These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. The reaction mixture includes purified ovine or human COX-2 enzyme, a heme cofactor, and arachidonic acid as the substrate in a suitable buffer.

-

Reaction Initiation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound or vehicle control. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

-

Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Arachidonic Acid Pathway

Caption: Thiophene carboxamides can inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators.

Antiviral Activity: A New Frontier in Viral Therapeutics

Several thiophene carboxamide derivatives have demonstrated promising antiviral activity, particularly against Human Immunodeficiency Virus (HIV). [16][29][30][31][32]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of thiophene carboxamides against HIV can involve the inhibition of key viral enzymes or regulatory complexes essential for viral replication. For example, some thieno[2,3-b]pyridine carboxamides have been shown to inhibit HIV replication at nanomolar concentrations, potentially by targeting the Rev-Rev response element (RRE) protein-RNA complex, which is crucial for the export of viral RNA from the nucleus. [16]Other derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [31]

Experimental Protocol: Anti-HIV Replication Assay

This cell-based assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.

Protocol:

-

Cell Culture: Culture a susceptible human T-lymphoid cell line (e.g., MT-4 or Jurkat cells) in appropriate media.

-

Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound. [16]Include a positive control (e.g., AZT) and a negative (no drug) control.

-

Incubation: Incubate the infected cells for several days.

-

Viral Replication Measurement: At various time points, collect the cell culture supernatant and measure the amount of viral p24 antigen using a p24 ELISA kit. The p24 antigen is a core protein of HIV and its concentration in the supernatant is a direct measure of viral replication. [16]5. Data Analysis: Determine the IC50 value of the compound, which is the concentration that inhibits viral replication by 50%.

Concluding Remarks and Future Perspectives

The thiophene carboxamide scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, highlight the rich pharmacological potential of this chemical class. The ability to fine-tune the biological activity through synthetic modifications of the core structure provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

-

Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by thiophene carboxamides will be crucial for rational drug design and the identification of novel therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will guide the synthesis of more potent and selective derivatives with improved drug-like properties.

-

In Vivo Efficacy and Safety: Promising in vitro candidates will need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: The potential of thiophene carboxamides to be used in combination with existing therapies to enhance efficacy and overcome drug resistance warrants further investigation.

The continued exploration of thiophene carboxamide derivatives holds great promise for addressing unmet medical needs across a wide range of diseases.

References

-

Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973. [Link]

-

Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(1), 123. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

-

Campos, J. K., et al. (2018). Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes. ACS Infectious Diseases, 4(10), 1465-1477. [Link]

-

Li, Q., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(3), 450-459. [Link]

-

Abdellattif, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 76. [Link]

-

Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502-1512. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [Link]

-

Tanaka, M., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

-

Chinthakindi, P. K., et al. (2017). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. European Journal of Medicinal Chemistry, 138, 1111-1121. [Link]

-

Gadad, A. K., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1369-1379. [Link]

-

Li, J., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 29(16), 3845. [Link]

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1374567. [Link]

- Google Patents. (n.d.). WO2009089508A1 - Activators of executioner procaspases 3, 6 and 7.

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). [Link]

-

Al-Abdullah, E. S., et al. (2021). Synthesis and antimicrobial activities of some novel thiophene containing azo compounds. Molecules, 26(23), 7384. [Link]

-

Li, Y., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(11), 3291. [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). [Link]

-

Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

-

Tecan. (n.d.). Detection of the Mitochondrial Potential Sensor JC-1. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 113-128. [Link]

-

Wąs, B., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693. [Link]

-

Ghorab, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1346. [Link]

-

Ghorab, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Taylor & Francis Online. [Link]

-

Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 149, 107358. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Das, B., et al. (2021). Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virusdisease, 32(2), 221-229. [Link]

-

Mioc, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. [Link]

- Google Patents. (n.d.). Thiophene-carboxamides useful as inhibitors of protein kinases.

- Google Patents. (n.d.).

- Google Patents. (n.d.). COMPOUNDS HAVING CASPASE INHIBITORY ACTIVITY.

-

Davis, A., et al. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Enzymology, 540, 329-347. [Link]

-

Norman, R. A., et al. (2012). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Current Medicinal Chemistry, 19(25), 4288-4304. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. US7851495B2 - Thiophene-carboxamides useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 4. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UA117572C2 - Tricyclic fused thiophene derivatives as jak inhibitors - Google Patents [patents.google.com]

- 10. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and Optimization of Thienopyridine Carboxamides as Inhibitors of HIV Regulatory Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies | MDPI [mdpi.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

- 32. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Speculation on 5-chloro-N-methylthiophene-2-carboxamide

A Technical Guide for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. 5-chloro-N-methylthiophene-2-carboxamide, a specific analog, presents a compelling case for in-depth mechanistic exploration. While direct studies on its mode of action are not extensively documented, the wealth of information on related compounds provides a solid foundation for informed speculation. This guide synthesizes existing knowledge on structurally similar thiophene carboxamides to propose plausible mechanisms of action for this compound, offering a roadmap for future research and drug development. We will delve into potential enzyme inhibition, disruption of signaling pathways, and modulation of protein-protein interactions, supported by a framework of proposed experimental validation.

Introduction: The Thiophene Carboxamide Core and the Specificity of this compound

Thiophene-containing compounds are prevalent in a wide array of biologically active molecules due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, while offering unique electronic and lipophilic properties. The carboxamide linkage provides a rigid and planar unit capable of forming crucial hydrogen bonds with biological targets. The specific substitutions on the thiophene ring and the amide nitrogen are paramount in dictating the compound's ultimate biological effect.

In the case of this compound, two key features guide our mechanistic hypotheses:

-

The 5-chloro substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the thiophene ring, impacting its interaction with target proteins. It can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in ligand-receptor binding.

-

The N-methyl group: This small alkyl group on the amide nitrogen influences the compound's polarity, metabolic stability, and the hydrogen bonding capacity of the amide group.

While the N,N-dimethyl analog has been hypothesized to act through various means including enzyme inhibition and microtubule destabilization, the single methyl group in our compound of interest may lead to a more specific and potent interaction with its target(s)[1].

Plausible Mechanisms of Action: An Evidence-Based Speculation

Drawing from the established activities of the broader thiophene carboxamide class, we propose three primary, plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of Protein Kinases

A significant number of thiophene carboxamide derivatives have been identified as potent protein kinase inhibitors.[2][3][4][5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

-

c-Jun N-terminal Kinase (JNK) Inhibition: Thiophene-3-carboxamides have been shown to act as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[2][3] While our compound is a 2-carboxamide, the core scaffold's ability to interact with the kinase domain is notable. The 5-chloro substituent could potentially enhance binding affinity within the ATP-binding pocket.

-

Janus Kinase 2 (JAK2) Inhibition: Carboxamide-substituted thiophenes have been developed as inhibitors of JAK2, a key player in the signaling of several cytokines and growth factors.[4] The JAK-STAT pathway is crucial for immune response and cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Certain ortho-amino thiophene carboxamides act as potent VEGFR-2 inhibitors, thereby inhibiting angiogenesis, a critical process in tumor growth.[5]

Proposed Signaling Pathway: Kinase Inhibition

Caption: Proposed kinase inhibition pathway for this compound.

Hypothesis 2: Modulation of the Coagulation Cascade

The discovery of 5-chlorothiophene-2-carboxamide derivatives as potent inhibitors of coagulation factors presents a compelling avenue of investigation.[6][7]

-

Factor Xa (FXa) and Thrombin Inhibition: A notable derivative, Rivaroxaban, contains a 5-chlorothiophene-2-carboxamide moiety and is a clinically approved oral, direct FXa inhibitor.[7] Another compound from this class has demonstrated dual inhibition of both thrombin and FXa.[6] The 5-chloro group is known to interact favorably with the S1 pocket of FXa.[6]

Proposed Experimental Workflow: Coagulation Cascade Inhibition

Caption: Experimental workflow to validate inhibition of the coagulation cascade.

Hypothesis 3: Anticancer Activity via Microtubule Destabilization

Several thiophene carboxamide derivatives have demonstrated potent anticancer activity by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division.[1][8]

-

Combretastatin A-4 (CA-4) Biomimetics: Thiophene carboxamides have been designed as biomimetics of CA-4, a known tubulin polymerization inhibitor.[8] These compounds induce cell cycle arrest in the G2/M phase and apoptosis.

-

Tubulin Polymerization Inhibition: The hypothesized mechanism for the structurally similar 5-chloro-N,N-dimethylthiophene-2-carboxamide includes microtubule destabilization.[1]

Quantitative Data on Related Thiophene Carboxamides

| Compound Class | Target | Reported Activity (IC₅₀/Kᵢ) | Reference |

| Thiophene-3-carboxamide | JNK1 | IC₅₀ = 1.32 µM | [3] |

| 5-Chlorothiophene-2-carboxamide derivative | Factor Xa | Kᵢ = 1 nM | [6] |

| 5-Chlorothiophene-2-carboxamide derivative | Thrombin | Kᵢ = 8 nM | [6] |

| Thiophene carboxamide derivative | VEGFR-2 | IC₅₀ = 0.59 µM | [5] |

| Phenyl-thiophene-carboxamide | Hep3B cancer cell line | IC₅₀ = 5.46 µM | [8] |

A Roadmap for Mechanistic Validation: Proposed Experimental Protocols

To systematically investigate the proposed mechanisms of action for this compound, a multi-pronged experimental approach is essential.

Initial Screening and Target Identification

-

Broad Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Methodology: Screen the compound against a commercial panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Identify kinases with significant inhibition (>50%) for further investigation.

-

-

Coagulation Factor Inhibition Assays:

-

Objective: To assess inhibitory activity against key coagulation enzymes.

-

Methodology: Perform chromogenic assays for Factor Xa and thrombin activity in the presence of varying concentrations of the compound.

-

Data Analysis: Determine IC₅₀ values.

-

-

Antiproliferative Assays:

-

Objective: To evaluate cytotoxic effects on various cancer cell lines.

-

Methodology: Utilize a panel of cancer cell lines (e.g., breast, colon, lung) and a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

-

Data Analysis: Calculate GI₅₀ values.

-

In-depth Mechanistic Studies (Based on Initial Findings)

If Kinase Inhibition is Observed:

-

Dose-Response and IC₅₀ Determination:

-

Objective: To quantify the potency of inhibition for specific kinases.

-

Methodology: Perform in vitro kinase assays with a range of compound concentrations.

-

-

Mechanism of Inhibition Studies:

-

Objective: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

Methodology: Conduct enzyme kinetic studies by varying the concentrations of both the compound and ATP.

-

-

Cellular Target Engagement Assays:

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology: Use techniques like Western blotting to assess the phosphorylation status of the kinase's downstream substrates.

-

If Anticancer Activity is Observed:

-

Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology: Treat cancer cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.

-

-

Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of the compound on tubulin polymerization.

-

Methodology: Use a cell-free in vitro assay with purified tubulin and monitor polymerization by fluorescence.

-

-

Immunofluorescence Microscopy:

-

Objective: To visualize the effect of the compound on the microtubule network.

-

Methodology: Treat cells with the compound, fix, and stain for α-tubulin. Image using confocal microscopy.

-

Conclusion and Future Directions